Drometrizole
Overview
Description
Drometrizole, also known as [2-(2'-hydroxy-5'-methylphenyl)benzotriazole], is a chemical compound used primarily as an ultraviolet (UV) light absorber and stabilizer in various products, including cosmetics and agricultural products. It is recognized for its ability to protect against UV radiation and is also used in plastics, polyesters, celluloses, acrylates, dyes, rubber, synthetic and natural fibers, waxes, detergent solutions, and orthodontic adhesives. Drometrizole is approved as an indirect food additive for use as an antioxidant and/or stabilizer in polymers .
Synthesis Analysis
The synthesis of tetrazole derivatives, which are structurally related to drometrizole, involves the [2 + 3] cycloaddition reactions of organonitriles and sodium azide. This reaction can be catalyzed by zinc salts in water, indicating a broad scope for the reaction with various substrates including aromatic nitriles, alkyl nitriles, vinyl nitriles, thiocyanates, and cyanamides . Although the specific synthesis of drometrizole is not detailed in the provided papers, the general methods for synthesizing tetrazole derivatives are well-established in the field of organic chemistry .
Molecular Structure Analysis
Drometrizole belongs to the benzotriazole family and has a molecular structure that includes a phenyl ring substituted with a hydroxy and a methyl group, which is further connected to a benzotriazole moiety. The molecular structure of drometrizole and its derivatives has been investigated using DFT and TD-DFT computations, revealing insights into their electronic and UV absorption properties .
Chemical Reactions Analysis
The chemical reactions involving tetrazoles, which are related to drometrizole, include the formation of coordination polymers with metals such as copper and silver. These reactions result in various structural motifs and frameworks, demonstrating the versatility of tetrazoles in coordination chemistry . The functionalization of 5-substituted tetrazoles, a category to which drometrizole is related, can lead to the formation of two isomers, 1,5- and 2,5-disubstituted tetrazoles, which are important in medicinal chemistry and other applications .
Physical and Chemical Properties Analysis
Drometrizole exhibits strong UV absorption with maxima at 243, 298, and 340 nm, making it an effective UV light absorber. It is insoluble in water but soluble in a range of organic solvents. Studies have shown that drometrizole is absorbed, metabolized, and excreted in the urine when administered to rats. It has been found to be nontoxic in acute oral, inhalation, and dermal toxicity studies. In a 13-week oral toxicity study in beagle dogs, the no observed adverse effect level (NOAEL) was determined based on serum enzyme activity. Drometrizole has also been tested for genotoxicity and was found not to be mutagenic in Ames tests and other genotoxicity assays .
Relevant Case Studies
Case studies involving drometrizole have reported its use in cosmetic products, where it has been tested for irritation, sensitization, photosensitization, and phototoxicity in human subjects. The results demonstrated that cosmetic products containing drometrizole at concentrations up to 1% did not produce adverse reactions in the majority of subjects. However, there have been isolated cases of allergic contact dermatitis reported, indicating that while drometrizole is generally safe for use in cosmetics, individual sensitivities can occur .
Scientific Research Applications
UV Light Absorption and Stabilization in Cosmetics
Drometrizole is prominently used in cosmetics as an ultraviolet (UV) light absorber and stabilizer. Its effectiveness in this role is significant, primarily when used in concentrations below 0.1%. This application extends to various cosmetic products, ensuring protection against UV radiation and enhancing product stability under sun exposure (Liebert, 1986).
Usage in Non-Cosmetic Products
Beyond cosmetics, Drometrizole finds application in non-cosmetic areas like plastics, polyesters, celluloses, acrylates, dyes, rubber, synthetic and natural fibers, waxes, detergent solutions, and orthodontic adhesives. It's also used in agricultural products and insecticides. These wide-ranging applications leverage its UV absorption properties, providing protection and stability to these materials under sunlight exposure (International journal of toxicology, 2008).
Antioxidant and UV Absorption in Sunscreens
Drometrizole exhibits notable antioxidant and UV absorption properties, making it an ideal component in sunscreen formulations. Research focusing on the structural, electronic, and antioxidant properties of drometrizole and its derivatives emphasizes its potential in enhancing photoprotection against solar ultraviolet radiations. These properties are critical in the development of more effective sunscreens (Tasheh, Fouegue, & Ghogomu, 2021).
Risk Assessment in Cosmetics
Studies have also been conducted to assess the safety and risk of Drometrizole in cosmetic applications. The research indicates a high margin of safety when cosmetic products contain 1.0% of Drometrizole. This assessment plays a crucial role in regulatory decisions and consumer safety in the cosmetic industry (Jae Kwon Lee et al., 2019).
Future Directions
Drometrizole trisiloxane is currently only approved for use in the EU, Canada, Australia, and Japan, among other countries . Despite being used elsewhere in the world with relatively few reports of adverse reactions, the FDA continues to cite that the existing scientific record is not sufficient to establish the compound as being generally recognized as safe and effective for over-the-counter sunscreen use . Therefore, future research and regulatory decisions will likely focus on establishing its safety and effectiveness for broader use.
properties
IUPAC Name |
2-(benzotriazol-2-yl)-4-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-6-7-13(17)12(8-9)16-14-10-4-2-3-5-11(10)15-16/h2-8,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPKSFINULVDNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027479 | |
Record name | 2-(2H-Benzotriazol-2-yl)-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Drometrizole | |
CAS RN |
2440-22-4 | |
Record name | Drometrizole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2440-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Drometrizole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002440224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Drometrizole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91885 | |
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Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(2H-Benzotriazol-2-yl)-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2H-benzotriazol-2-yl)-p-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DROMETRIZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X93W9OFZL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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